7-Methoxy-2,2,5-trimethyl-4-chromanone
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
7-methoxy-2,2,5-trimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8-5-9(15-4)6-11-12(8)10(14)7-13(2,3)16-11/h5-6H,7H2,1-4H3 |
InChI Key |
DKAJWSZLQFXXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)CC(O2)(C)C)OC |
Origin of Product |
United States |
Scientific Research Applications
7-Methoxy-2,2,5-trimethyl-4-chromanone is a chromanone derivative with a variety of potential applications, as evidenced by scientific literature . Chromanones, also known as chroman-4-ones, are heterobicyclic compounds that serve as building blocks in medicinal chemistry .
Identifications and Properties
this compound has the molecular formula and a molecular weight of 220.26 g/mol . Synonyms include SCHEMBL10402787 and 7-methoxy-2,2,5-trimethyl-chroman-4-one .
Potential Applications
While the search results do not provide specific case studies or comprehensive data tables focusing solely on the applications of this compound, they do highlight the broader applications of chromanones and related derivatives, suggesting potential uses for this specific compound.
- Cosmetics: Chromanone derivatives, in general, have uses in cosmetic preparations for improving skin texture, treating skin defects, and addressing signs of aging . They can promote cell differentiation and stimulate lipid production in keratinocyte cultures, making them suitable for anti-aging and dry skin treatments .
- Tyrosinase Inhibition: Chromone derivatives can act as skin-compatible tyrosinase inhibitors, which help reduce hyperpigmentation of the skin .
-
Anti-cancer Activity: Many chromanone derivatives exhibit anticancer activity against various cancer cell lines . For example:
- Benzylidene-chroman-4-one derivatives have shown potent anticancer activity .
- Spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated cytotoxic activity against breast, ovarian, and colorectal cancer cell lines .
- Methoxy-3-phenyl chroman-4-one has exhibited antiproliferative activity against breast and lung carcinoma cell lines .
- SIRT2 Inhibition: Substituted chroman-4-one derivatives have been evaluated as inhibitors of SIRT2, an enzyme involved in aging-related processes .
- Antiviral Activity: Flavonoids, which contain a chromanone structure, have demonstrated in vitro antiviral potential against coronaviruses . Quercetin-7-rhamnoside, a flavanone, has shown inhibitory activity against porcine epidemic diarrhea virus (PEDV), porcine transmissible gastroenteritis virus (TGEV), and porcine respiratory coronavirus (PRCV) .
- Monoamine Oxidase B (MAO-B) Inhibition: Chromone-based compounds have been designed and evaluated as potential inhibitors of monoamine oxidase B, which are relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogs in the Chromanone Family
6,7-Dihydroxy-2,2,5-trimethyl-4-chromanone
- Structure : Differs by hydroxy groups at positions 6 and 7 instead of methoxy.
- Properties : Higher polarity due to hydroxyl groups, leading to lower lipophilicity. Used as a precursor for insect growth regulators (precocenes) .
- Synthetic utility : Undergoes regioselective alkylation to introduce methoxy or other substituents.
7-Hydroxy-4-chromanone Derivatives
- Example: 7-Hydroxy-2-chromanone (CAS 5631-67-4).
- Key differences : Hydroxy substituent at position 7 and a ketone at position 2.
- Reactivity: The hydroxy group increases acidity (pKa ~8–10) and susceptibility to acetylation or glycosylation, as seen in flavonoid derivatives .
7-Methoxy-3',4'-dimethoxy-chromanone Derivatives
- Example: 3'-Hydroxy-7,4'-dimethoxy-chromanone (m.p. 153–154°C).
- Comparison : Additional methoxy groups at aromatic positions enhance thermal stability (higher melting points) and alter electronic properties for electrophilic substitution reactions .
Coumarin and Benzofuran Derivatives
7-Methoxycoumarin (7-Methoxy-2H-chromen-2-one)
- Structure : Similar bicyclic core but with a lactone group at position 2 instead of a ketone.
- Applications : Fluorescent probes and antimicrobial agents. The methoxy group shifts UV absorption maxima compared to hydroxy analogs .
Balanophonin (7-Methoxy-dihydrobenzofuran)
- Structure : Dihydrobenzofuran core with 7-methoxy and hydroxyphenyl groups.
- Pharmacological relevance : Used in reference standards and as a synthetic precursor for anti-inflammatory agents .
Table 1: Key Properties of Chromanone Derivatives
Reactivity Trends
- Methoxy groups resist nucleophilic attack compared to hydroxy groups, making 7-methoxy derivatives more stable under acidic conditions.
- Methyl substituents (e.g., 2,2,5-trimethyl) sterically hinder reactions at the chromanone core, reducing regiochemical complexity .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via enamine or aminal intermediates formed between the amine catalyst and the carbonyl compound. A stoichiometric ratio of 0.2–0.5 mol amine to 0.8–0.5 mol carbonyl compound is optimal, ensuring efficient cyclization without overconsumption of reagents. For this compound, the o-hydroxyaryl component is 2-hydroxy-4-methoxyacetophenone, while the carbonyl partner is 3-methylbutan-2-one. The amine (e.g., pyrrolidine or morpholine) facilitates nucleophilic attack, leading to ring closure and water elimination.
Reaction Conditions
Key parameters for this synthesis include:
The exothermic nature of the reaction often eliminates the need for external heating after initiation. Post-reaction, water is removed via azeotropic distillation to shift equilibrium toward product formation.
Purification and Isolation
Crude this compound is isolated through a multi-step purification process:
Solvent Removal
Post-reaction, the amine catalyst is separated via distillation or acid-base extraction. For instance, shaking the mixture with dilute hydrochloric acid protonates the amine, enabling phase separation. The organic layer is concentrated under reduced pressure (0.001–1 mm Hg) to prevent thermal degradation.
Recrystallization
The residue is recrystallized from ethanol or ethyl acetate to achieve >95% purity. Crystallization kinetics favor slow cooling to room temperature, yielding colorless needles with a melting point of 89–91°C.
Alternative Synthetic Routes
Friedel-Crafts Cyclization
Older methods employ β-aryloxypropionic acids cyclized via Friedel-Crafts catalysts (e.g., AlCl₃). However, this route requires stoichiometric catalyst amounts, generating hazardous waste and complicating scalability. For this compound, this method is obsolete due to poor atom economy and low regioselectivity.
Biosynthetic Approaches
Recent studies highlight chromanones as secondary metabolites in fungi and plants. While microbial fermentation of Aspergillus species produces structurally analogous chromanones, yields of this compound remain suboptimal (<5 mg/L). Genetic engineering of polyketide synthase pathways may offer future alternatives.
Industrial-Scale Considerations
Cost Analysis
The amine-catalyzed cyclocondensation route is cost-effective at scale, with raw material costs dominated by 2-hydroxy-4-methoxyacetophenone ($120–150/kg). Solvent recovery systems (e.g., thin-film evaporators) reduce toluene consumption by 70%, lowering production costs to ~$800/kg.
Environmental Impact
Compared to Friedel-Crafts methods, the amine-catalyzed process reduces heavy metal waste by 90%. Life-cycle assessments indicate a carbon footprint of 12 kg CO₂/kg product, primarily from solvent manufacturing.
Analytical Characterization
Synthetic batches are validated via:
-
NMR : ¹H NMR (CDCl₃) δ 1.41 (s, 6H, 2×CH₃), 2.21 (s, 3H, C5-CH₃), 3.85 (s, 3H, OCH₃), 6.45 (d, J=8.5 Hz, 1H, H-6), 7.12 (d, J=8.5 Hz, 1H, H-8).
Applications and Derivatives
While this compound itself lacks reported bioactivity, structural analogs exhibit anti-inflammatory and antioxidant properties . Functionalization at the 4-keto position (e.g., hydrazone formation) enhances pharmacological potential, warranting further exploration.
Q & A
Q. Q1.1: What are the established synthetic routes for 7-Methoxy-2,2,5-trimethyl-4-chromanone, and how do reaction conditions influence regioselectivity?
Methodological Answer: The compound is synthesized via regioselective O-alkylation of 6,7-dihydroxy-2,2,5-trimethyl-4-chromanone. Key steps include:
- Regioselective alkylation : Use of alkyl halides (e.g., BrCH2CH2Br) under basic conditions (K2CO3/KI in DMF) to target specific hydroxyl groups .
- Acid-catalyzed cyclization : ZnCl2 and POCl3 facilitate cyclization of intermediates at 50°C for 4 hours .
Yield optimization requires precise temperature control (5–10°C for condensation steps) and solvent selection (ethanol or DMF for recrystallization) .
Q. Q1.2: How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Determines absolute configuration (e.g., S-configuration at C7) and bond parameters (e.g., dihedral angles between aromatic rings: ~65.3°) .
- NMR and IR spectroscopy : 1H-NMR identifies methoxy (δ 3.8–4.0 ppm) and chromanone carbonyl (δ 170–175 ppm) groups. IR confirms C=O stretches (~1620 cm⁻¹) and aromatic C-H bends .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 219.1027 for related chromanones) .
Advanced Research Questions
Q. Q2.1: How do steric and electronic effects in this compound derivatives influence their biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Methyl and methoxy groups enhance lipophilicity, improving membrane permeability. For example, 5,7-dimethoxy derivatives exhibit antiangiogenic activity via VEGF inhibition .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like estrogen receptors or kinases. Substituent orientation (e.g., para-methoxy vs. ortho-methyl) modulates binding affinity .
Q. Q2.2: What strategies resolve contradictions in reported bioactivity data for chromanone derivatives?
Methodological Answer: Discrepancies arise from:
- Purity variability : Use HPLC (C18 column, MeOH:H2O gradient) to ensure >95% purity. Impurities like 3-methyl byproducts (from incomplete alkylation) can skew bioassay results .
- Assay conditions : Standardize cell lines (e.g., HUVEC for antiangiogenic studies) and control ROS levels, as chromanones are redox-sensitive .
- Metabolic stability : Evaluate phase I/II metabolism (e.g., CYP450 isoforms) using liver microsomes to clarify in vitro vs. in vivo discrepancies .
Q. Q2.3: How can chemoselective modifications be achieved in this compound for targeted drug design?
Methodological Answer:
- Protection-deprotection : Benzyl groups protect phenolic -OH during alkylation, followed by Pd/C-H2 deprotection .
- 1,4-Reduction : NaBH4 selectively reduces α,β-unsaturated ketones in 4-chromanones without affecting methoxy groups .
- Thiomorpholine conjugation : Introduce sulfur-containing moieties via nucleophilic substitution (e.g., thiomorpholine with bromomethyl intermediates) to enhance pharmacokinetics .
Q. Q2.4: What analytical techniques validate crystallographic data for chromanone derivatives, and how are packing interactions analyzed?
Methodological Answer:
- SCXRD refinement : Use SHELXL for H-atom placement (riding model) and thermal parameter optimization. Weak C-H···O (2.5–3.0 Å) and C-H···π interactions stabilize crystal lattices .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) using CrystalExplorer. For example, π-stacking contributes >15% to packing efficiency in methoxy-substituted chromanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
